molecular formula C6H10O2 B095528 3,4-Epoxy-2-hexanone CAS No. 17257-81-7

3,4-Epoxy-2-hexanone

Cat. No. B095528
CAS RN: 17257-81-7
M. Wt: 114.14 g/mol
InChI Key: MXXCXQDATRPYND-UHFFFAOYSA-N
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Description

3,4-Epoxy-2-hexanone is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a highly reactive epoxide that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 3,4-Epoxy-2-hexanone involves the formation of covalent bonds with nucleophilic amino acid residues in proteins and DNA. This results in the modification of these biomolecules and can lead to a range of biochemical and physiological effects. For example, the modification of enzymes can lead to their inhibition, while the modification of DNA can lead to mutations and other genetic changes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4-Epoxy-2-hexanone are wide-ranging and depend on the specific biomolecules that are modified. Some of the most common effects include enzyme inhibition, protein modification, DNA damage, and cytotoxicity. These effects have been studied in various systems, including cell cultures and animal models, and have provided important insights into the mechanisms of action of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Epoxy-2-hexanone in lab experiments is its high reactivity, which allows for the modification of biomolecules in a controlled and specific manner. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using 3,4-Epoxy-2-hexanone in lab experiments. For example, its high reactivity can also make it difficult to handle and store, and its cytotoxicity can limit its use in certain systems.

Future Directions

There are many potential future directions for the study of 3,4-Epoxy-2-hexanone. One area of interest is the development of new methods for synthesizing this compound, which could lead to improved purity and yield. Additionally, the study of the specific biomolecules that are modified by 3,4-Epoxy-2-hexanone could provide important insights into the mechanisms of action of this compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new analogs of 3,4-Epoxy-2-hexanone could lead to the discovery of compounds with even greater reactivity and specificity.

Synthesis Methods

There are several methods that can be used to synthesize 3,4-Epoxy-2-hexanone. One of the most common methods involves the reaction of 3-chloro-2-hexanone with a strong base such as sodium hydride or potassium hydroxide. This reaction produces 3,4-Epoxy-2-hexanone as a colorless liquid with a boiling point of 115-116°C.

Scientific Research Applications

3,4-Epoxy-2-hexanone has been widely used in scientific research due to its unique properties and potential applications. This compound has been shown to have a range of biochemical and physiological effects and has been used in various experiments to study these effects. Some of the most common applications of 3,4-Epoxy-2-hexanone in scientific research include the study of enzyme inhibition, protein modification, and DNA damage.

properties

CAS RN

17257-81-7

Product Name

3,4-Epoxy-2-hexanone

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-(3-ethyloxiran-2-yl)ethanone

InChI

InChI=1S/C6H10O2/c1-3-5-6(8-5)4(2)7/h5-6H,3H2,1-2H3

InChI Key

MXXCXQDATRPYND-UHFFFAOYSA-N

SMILES

CCC1C(O1)C(=O)C

Canonical SMILES

CCC1C(O1)C(=O)C

synonyms

3,4-Epoxy-2-hexanone

Origin of Product

United States

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